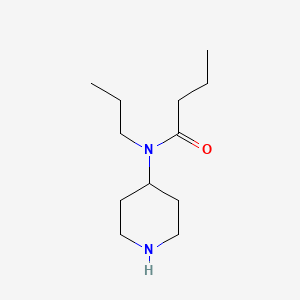![molecular formula C33H38N2O7 B13529005 rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl, fluorenylmethoxycarbonyl, and a furan ring. The presence of these groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the cyclohexylamine derivative, which is then protected using tert-butoxycarbonyl (Boc) groups. The next step involves the introduction of the fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the furan ring. The final step includes the coupling of these intermediates to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, would be essential to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans can undergo various types of chemical reactions, including:
- Oxidation : The furan ring can be oxidized to form furan derivatives.
- Reduction : The carbonyl groups can be reduced to alcohols.
- Substitution : The amino groups can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
- Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Potential applications in the study of enzyme-substrate interactions and protein modifications.
- Medicine : Investigated for its potential as a drug candidate due to its unique structure and reactivity.
- Industry : Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C33H38N2O7 |
|---|---|
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C33H38N2O7/c1-20-28(30(36)37)17-23(41-20)18-35(22-11-9-10-21(16-22)34-31(38)42-33(2,3)4)32(39)40-19-29-26-14-7-5-12-24(26)25-13-6-8-15-27(25)29/h5-8,12-15,17,21-22,29H,9-11,16,18-19H2,1-4H3,(H,34,38)(H,36,37)/t21-,22-/m1/s1 |
InChI-Schlüssel |
RVTIGKRHGSPWMY-FGZHOGPDSA-N |
Isomerische SMILES |
CC1=C(C=C(O1)CN([C@@H]2CCC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Kanonische SMILES |
CC1=C(C=C(O1)CN(C2CCCC(C2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)




![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)




